DOHH Inhibitory Activity: 4-Oxopiperidine-3,5-dicarboxylate Derivatives vs. Saturated Piperidine-3,5-dicarboxylic Acid Analogs
The 4-oxopiperidine-3,5-dicarboxylate scaffold is a validated lead for DOHH inhibition, with synthetic derivatives delivering IC50 values in the low micromolar range against Plasmodium falciparum and Trypanosoma brucei brucei. In contrast, saturated piperidine-3,5-dicarboxylic acid analogs lacking the 4-oxo group show no measurable DOHH inhibition (>100 µM) because they cannot chelate the catalytic iron atom in the enzyme active site [1]. This represents a class-level, mechanism-based differentiation: the ketone group is not merely a spectator but an essential pharmacophoric element for metal coordination.
| Evidence Dimension | DOHH inhibitory activity (IC50) |
|---|---|
| Target Compound Data | Low µM range for optimized 4-oxopiperidine-3,5-dicarboxylate derivatives |
| Comparator Or Baseline | Piperidine-3,5-dicarboxylic acid derivatives (saturated analog): >100 µM (inactive) |
| Quantified Difference | >100-fold difference in IC50 |
| Conditions | In vitro DOHH enzyme assay; P. falciparum and T. brucei brucei cultures |
Why This Matters
For procurement in antiparasitic drug discovery, selecting the 4-oxo scaffold is mandatory to achieve any DOHH inhibition; the saturated analog is not a viable substitute.
- [1] Göbel, T. 4-Piperidonderivate als potenzielle DOHH-Inhibitoren: ein neuer Ansatz zur Therapie tropischer Infektionskrankheiten. Doctoral Thesis, Universität Würzburg, 2011. View Source
